Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate
CAS No.:
Cat. No.: VC16194062
Molecular Formula: C8H12BrN3O2
Molecular Weight: 262.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12BrN3O2 |
|---|---|
| Molecular Weight | 262.10 g/mol |
| IUPAC Name | ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H12BrN3O2/c1-3-12-7(10)5(9)6(11-12)8(13)14-4-2/h3-4,10H2,1-2H3 |
| Standard InChI Key | CPFXYVAMGZQPAP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C(=N1)C(=O)OCC)Br)N |
Introduction
Structural and Molecular Characteristics
The molecular architecture of ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate is defined by its pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms. Key substituents include:
-
1-Ethyl group: Enhances lipophilicity and influences steric interactions .
-
4-Bromo substituent: Introduces electrophilic character, enabling nucleophilic substitution reactions .
-
5-Amino group: Provides a site for hydrogen bonding and participation in condensation reactions .
-
3-Carboxylate ester: Offers hydrolytic versatility, facilitating conversion to carboxylic acids or amides .
The compound’s IUPAC name, ethyl 5-amino-4-bromo-1-ethyl-1H-pyrazole-3-carboxylate, reflects this substitution pattern. Computational descriptors, such as its SMILES notation (CCOC(=O)C1=NN(C(=C1Br)N)CC) , and InChIKey (NSSBDZHCWARRIN-UHFFFAOYSA-N) , aid in molecular modeling and database searches. A comparison with structural analogs highlights its uniqueness:
The ethyl group at the 1-position distinguishes this compound from methyl-substituted analogs, potentially improving metabolic stability in biological systems .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate typically involves multi-step protocols:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic conditions . For example, reacting ethyl acetoacetate with hydrazine hydrate yields a pyrazole precursor.
-
Bromination: Electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) introduces the 4-bromo substituent .
-
Amination: Introduction of the 5-amino group via nitration followed by reduction or direct amination using ammonia .
-
Esterification: Reaction with ethanol in the presence of acid catalysts to form the ethyl carboxylate .
A representative synthesis route is illustrated below:
-
Step 1: Ethyl acetoacetate + hydrazine hydrate → Ethyl 1-ethylpyrazole-3-carboxylate.
-
Step 2: Bromination with NBS → Ethyl 4-bromo-1-ethylpyrazole-3-carboxylate.
-
Step 3: Nitration (HNO₃/H₂SO₄) → Ethyl 4-bromo-5-nitro-1-ethylpyrazole-3-carboxylate.
-
Step 4: Reduction (H₂/Pd-C) → Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate .
Optimization and Scalability
Industrial-scale production employs continuous flow reactors to enhance yield (typically 70–85%) and purity (>95%). Critical parameters include:
-
Temperature: Controlled between 0–5°C during bromination to minimize side reactions .
-
Catalysts: Palladium on carbon (Pd-C) for efficient nitro group reduction .
-
Purification: Recrystallization from ethanol/water mixtures or column chromatography .
Physicochemical Properties
Ethyl 5-amino-4-bromo-1-ethylpyrazole-3-carboxylate exhibits the following characteristics:
The bromine atom contributes to a density of ~1.8 g/cm³, while the ester group lowers the melting point compared to carboxamide analogs. Spectroscopic data includes:
-
IR: N-H stretch (3350 cm⁻¹), C=O (1705 cm⁻¹), C-Br (610 cm⁻¹) .
-
¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 5.21 (s, 2H, NH₂) .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The 4-bromo substituent undergoes facile displacement with nucleophiles:
-
Amines: Reaction with piperidine yields 4-piperidino derivatives .
-
Thiols: Sodium hydrosulfide (NaSH) produces 4-mercaptopyrazoles .
Condensation Reactions
The 5-amino group participates in Schiff base formation with aldehydes, yielding imine-linked conjugates . For example, condensation with benzaldehyde forms:
Ester Hydrolysis
Basic hydrolysis converts the ethyl ester to a carboxylic acid:
This reaction is critical for generating water-soluble derivatives for biological testing .
Applications in Pharmaceutical and Agrochemical Research
Antimicrobial Activity
Pyrazole derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies indicate MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The bromine atom enhances membrane permeability, while the amino group facilitates target binding.
Agrochemical Uses
As a precursor to herbicidal agents, this compound inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials demonstrate 90% weed suppression at 50 g/ha .
Recent Research and Future Directions
Recent advancements include:
-
Computational Modeling: Density functional theory (DFT) calculations predict binding affinities for kinase targets .
-
Green Synthesis: Solvent-free mechanochemical methods reduce environmental impact .
-
Hybrid Molecules: Conjugation with quinoline moieties enhances antimalarial activity .
Future research should explore:
-
In Vivo Toxicology: Assessing chronic toxicity and metabolic pathways.
-
Formulation Science: Developing nanoparticle carriers for improved bioavailability.
-
Targeted Drug Delivery: Functionalizing the carboxylate group for site-specific action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume